2-Cyclopropanecarbonylbenzaldehyde
Description
2-Cyclopropanecarbonylbenzaldehyde is an aromatic aldehyde derivative featuring a cyclopropane ring fused to a carbonyl group at the ortho position of the benzaldehyde scaffold. Its molecular formula is $ \text{C}{11}\text{H}{10}\text{O}_2 $, with a molecular weight of 174.20 g/mol. The cyclopropane ring introduces significant steric strain and electronic effects due to its sp³-hybridized carbon atoms, which can influence reactivity and stability. This compound is primarily utilized in organic synthesis as a precursor for pharmaceuticals, agrochemicals, and materials science applications, where its unique steric and electronic properties enable selective transformations.
Properties
IUPAC Name |
2-(cyclopropanecarbonyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-7-9-3-1-2-4-10(9)11(13)8-5-6-8/h1-4,7-8H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUVSXYJPBWKNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=CC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropanecarbonylbenzaldehyde typically involves the reaction of cyclopropanecarbonyl chloride with benzaldehyde in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product .
Industrial Production Methods: Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropanecarbonylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: 2-Cyclopropanecarbonylbenzoic acid.
Reduction: 2-Cyclopropanecarbonylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the electrophile used.
Scientific Research Applications
2-Cyclopropanecarbonylbenzaldehyde has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropanecarbonylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amino groups in proteins, leading to the formation of stable adducts. This interaction can affect the function of enzymes and other proteins, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-Cyclopropanecarbonylbenzaldehyde with two structurally related benzaldehyde derivatives identified in the literature and supplier databases ():
Structural and Functional Group Comparisons
| Compound Name | CAS Number | Substituents (Position) | Key Functional Groups |
|---|---|---|---|
| This compound | N/A | Cyclopropanecarbonyl (C-2) | Aldehyde, Ketone |
| 2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde | 845617-56-3 | Cyclopropylmethoxy (C-2), Isopropyl (C-5) | Aldehyde, Ether |
| 2-(Cyclopropylmethoxy)-5-ethylbenzaldehyde | 883525-90-4 | Cyclopropylmethoxy (C-2), Ethyl (C-5) | Aldehyde, Ether |
Key Observations :
- Steric Effects : The cyclopropanecarbonyl group in the target compound introduces greater steric hindrance compared to the ether-linked cyclopropylmethoxy groups in the analogs . This may reduce nucleophilic attack susceptibility at the aldehyde group.
Stability and Handling
- The cyclopropane ring in all three compounds is sensitive to light and heat, but the ketone group in the target compound may exacerbate degradation via keto-enol tautomerism.
- Supplier data () indicates that analogs like 2-(Cyclopropylmethoxy)-5-ethylbenzaldehyde are typically stored under inert conditions (N₂, 2–8°C), suggesting similar handling requirements for the target compound.
Research Findings and Limitations
- Synthetic Applications : this compound has been employed in the synthesis of cyclopropane-containing heterocycles, leveraging its dual electrophilic sites. In contrast, the ether-linked analogs are more commonly used in Suzuki-Miyaura couplings due to their stability .
- Data Gaps : Direct comparative studies on physicochemical properties (e.g., melting points, solubility) or spectroscopic data (NMR, IR) for these compounds are absent in the provided evidence. Further experimental validation is required to quantify stability and reactivity differences.
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